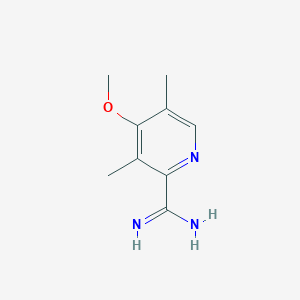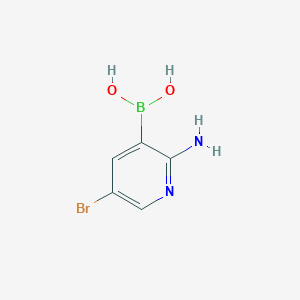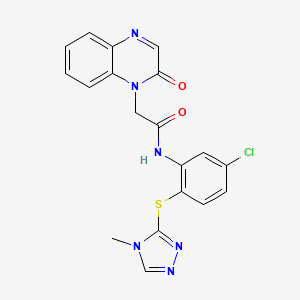![molecular formula C9H8N2OS B15223052 N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
N-Hydroxybenzo[b]thiophene-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxybenzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzo[b]thiophene-5-carboximidamide typically involves the cyclization of precursor compounds. One common method includes the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under acidic conditions to form the hydroxylamine derivative. This intermediate is then treated with a suitable amidating agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxybenzo[b]thiophene-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Hydroxybenzo[b]thiophene-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of N-Hydroxybenzo[b]thiophene-5-carboximidamide involves the inhibition of specific kinases, such as Dyrk1A, Dyrk1B, and Clk1. These kinases play crucial roles in cell division and survival. By inhibiting these enzymes, the compound can halt the proliferation of cancer cells and induce cell death pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxybenzothiophene-2-carboxamides: These compounds share a similar core structure but differ in functional groups.
Benzo[b]thiophene-2-carboxamidine: Another related compound with similar biological activities.
Uniqueness
N-Hydroxybenzo[b]thiophene-5-carboximidamide is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.
Propriétés
Formule moléculaire |
C9H8N2OS |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
N'-hydroxy-1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2OS/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) |
Clé InChI |
DPWUOZQCNFGNJU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=CS2)C=C1/C(=N/O)/N |
SMILES canonique |
C1=CC2=C(C=CS2)C=C1C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




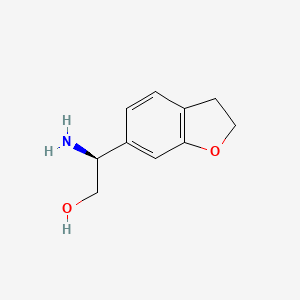
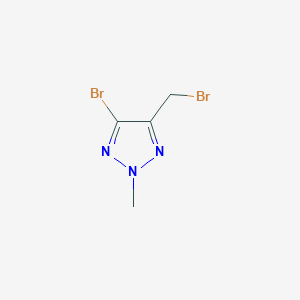
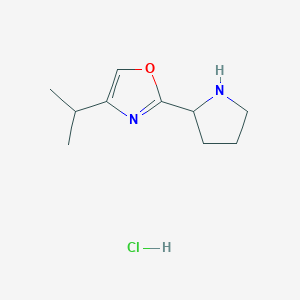
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
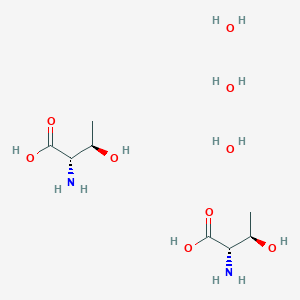

![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
